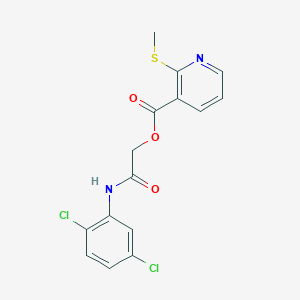

2-((2,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Description

2-((2,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a synthetic organic compound featuring a nicotinic acid ester core modified with a methylthio group at the 2-position and an amide-linked 2,5-dichlorophenyl moiety.

Properties

Molecular Formula |

C15H12Cl2N2O3S |

|---|---|

Molecular Weight |

371.2 g/mol |

IUPAC Name |

[2-(2,5-dichloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C15H12Cl2N2O3S/c1-23-14-10(3-2-6-18-14)15(21)22-8-13(20)19-12-7-9(16)4-5-11(12)17/h2-7H,8H2,1H3,(H,19,20) |

InChI Key |

ISWLQTRWKYDNCZ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-((2,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-((2,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenyl and nicotinate groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets. Industrial applications include its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The dichlorophenyl and methylthio groups play a crucial role in its binding affinity and activity. Understanding these interactions can provide insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

Nicotinate Derivatives

2-(Methylthio)nicotinic Acid Esters :

The methylthio group at the nicotinate 2-position enhances lipophilicity compared to unsubstituted nicotinate esters (e.g., ethyl nicotinate). This substitution may improve membrane permeability but reduce aqueous solubility .- The methylthio group in both compounds likely contributes to electrophilic reactivity, influencing interactions with biological targets such as thiol-dependent enzymes .

Dichlorophenyl-Containing Compounds

Phosphorodithioic Acid, S-[[(2,5-Dichlorophenyl)thio]methyl] O,O-Diethyl Ester (CAS 60-12-8) :

This compound features a 2,5-dichlorophenyl group linked via a thioether. Unlike the target compound’s amide bond, the thioether in CAS 60-12-8 may confer greater metabolic stability but reduced hydrogen-bonding capacity, affecting target binding .- Phenyl Acetic Acid (CAS 103-82-2): A simpler aromatic acid lacking halogenation or sulfur groups.

Amide-Ester Hybrids

- Hypothetical Analogues :

Compounds combining ester and amide groups (e.g., acetylated phenylalanine esters) often exhibit balanced pharmacokinetic profiles. The dichlorophenyl amide in the target compound may enhance binding to hydrophobic enzyme pockets, while the ester group facilitates prodrug activation .

Key Differentiators

Methylthio Group: Unlike non-sulfur analogues (e.g., phenyl acetic acid), the methylthio group in the target compound may increase reactivity with cysteine residues in enzymes, enhancing inhibitory effects .

Dichlorophenyl Amide : Compared to unchlorinated amides, this group likely improves binding to hydrophobic targets (e.g., kinase ATP pockets) but may elevate toxicity risks .

Ester-Amide Hybrid : This dual functionality could allow pH-dependent hydrolysis, enabling controlled drug release—a feature absent in simpler esters or amides.

Biological Activity

The compound 2-((2,5-dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a derivative of nicotinic acid, modified with a dichlorophenyl group and a methylthio moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₁Cl₂N₃O₃S

- CAS Number : 2341222

- IUPAC Name : 2-((2,5-dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

The structure features a dichlorophenyl ring which is known for enhancing the biological activity of compounds due to its electron-withdrawing properties. The presence of the methylthio group may also contribute to the compound's lipophilicity, impacting its pharmacokinetics.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 2-((2,5-dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate. For instance, related compounds have been evaluated for their cytotoxic effects against various cancer cell lines:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 (Lung) | 99.93 | 8.99 |

| HepG2 (Liver) | 99.98 | 6.92 |

| DU145 (Prostate) | 99.93 | 7.89 |

| MCF7 (Breast) | 100.39 | 8.26 |

These results indicate that compounds within this class can effectively inhibit tumor cell growth, suggesting a mechanism involving cell cycle arrest and apoptosis induction .

The proposed mechanisms for the antitumor activity include:

- Cell Cycle Arrest : Compounds like IMB-1406, which share structural similarities, have been shown to arrest the cell cycle at the S phase, leading to increased apoptosis in cancer cells.

- Apoptosis Induction : The activation of apoptotic pathways through upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) has been observed .

Anti-inflammatory Activity

In addition to anticancer properties, derivatives of this compound have demonstrated significant anti-inflammatory effects. For example, certain analogs showed protective effects against carrageenan-induced edema in rat models, comparable to standard anti-inflammatory drugs such as indometacin .

Case Studies

-

Case Study on Antitumor Activity :

- A study evaluated the cytotoxicity of a related compound against multiple cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways and significantly inhibited cell proliferation across all tested lines.

-

Case Study on Anti-inflammatory Effects :

- Another investigation focused on the anti-inflammatory properties of compounds with similar structural motifs. The study found that these compounds effectively reduced inflammation markers in vivo, supporting their potential therapeutic application in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.